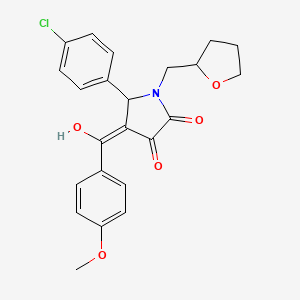![molecular formula C14H20N2O4 B5381739 5-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-3-isoxazolol](/img/structure/B5381739.png)
5-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-3-isoxazolol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-3-isoxazolol is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound, also known as SPI-62, has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The mechanism of action of 5-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-3-isoxazolol involves its ability to inhibit the activity of several enzymes, including caspases and proteases. These enzymes play important roles in a variety of cellular processes, including apoptosis and inflammation. By inhibiting these enzymes, 5-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-3-isoxazolol can modulate the immune response, inhibit cancer cell growth, and protect neurons from damage.
Biochemical and Physiological Effects
5-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-3-isoxazolol has been shown to have a variety of biochemical and physiological effects, including the inhibition of caspases and proteases, the modulation of the immune response, the inhibition of cancer cell growth, and the protection of neurons from damage. These effects make 5-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-3-isoxazolol a promising candidate for further investigation in a variety of scientific fields.
実験室実験の利点と制限
One advantage of using 5-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-3-isoxazolol in lab experiments is its ability to selectively inhibit specific enzymes, making it a useful tool for studying the role of these enzymes in various cellular processes. However, one limitation of using 5-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-3-isoxazolol is its potential toxicity, which must be carefully monitored in any experiments involving living cells or organisms.
将来の方向性
There are several potential future directions for research involving 5-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-3-isoxazolol. One area of focus could be the development of more specific and potent inhibitors of caspases and proteases, based on the structure of 5-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-3-isoxazolol. Another area of focus could be the investigation of 5-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-3-isoxazolol as a potential treatment for autoimmune diseases, cancer, and neurodegenerative diseases. Additionally, further studies could be conducted to better understand the mechanisms of action of 5-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-3-isoxazolol and its potential interactions with other compounds and pathways in the body.
Conclusion
In conclusion, 5-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-3-isoxazolol, also known as 5-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-3-isoxazolol, is a promising compound for scientific research due to its ability to selectively inhibit specific enzymes and its potential applications in immunology, oncology, and neurology. Further research is needed to fully understand the mechanisms of action and potential applications of 5-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-3-isoxazolol, but its unique structure and biochemical effects make it a promising candidate for future investigation.
合成法
The synthesis of 5-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-3-isoxazolol involves several steps, including the condensation of 3-hydroxypropanal with isoxazole-5-carboxylic acid, followed by the addition of 8-azaspiro[4.5]decane-7,9-dione and subsequent reduction with sodium borohydride. The resulting compound is then purified using chromatography techniques.
科学的研究の応用
5-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-3-isoxazolol has been studied for its potential applications in a variety of scientific fields, including immunology, oncology, and neurology. In immunology, 5-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-3-isoxazolol has been shown to inhibit the activity of several enzymes involved in the immune response, making it a potential therapeutic target for autoimmune diseases. In oncology, 5-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-3-isoxazolol has been investigated for its ability to inhibit the growth of cancer cells, particularly in breast and lung cancers. In neurology, 5-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-3-isoxazolol has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
5-[3-(1-oxa-8-azaspiro[4.5]decan-8-yl)-3-oxopropyl]-1,2-oxazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c17-12-10-11(20-15-12)2-3-13(18)16-7-5-14(6-8-16)4-1-9-19-14/h10H,1-9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGWTHGXRCQUMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(CC2)C(=O)CCC3=CC(=O)NO3)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-fluorophenyl)ethyl]-4-isobutyl-2-methyl-3-oxo-1-piperazinecarboxamide](/img/structure/B5381661.png)
![N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5381665.png)
![(3aS*,6aS*)-2-allyl-5-(1-ethylpiperidin-4-yl)-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5381673.png)
![N~1~,N~2~-dimethyl-N~2~-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}glycinamide](/img/structure/B5381679.png)
![1-(4-fluorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propen-1-one](/img/structure/B5381680.png)

![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B5381696.png)
![3-[(ethylamino)sulfonyl]-4-methoxy-N-(3-pyridinylmethyl)benzamide](/img/structure/B5381703.png)
![2-[(4-methylphenyl)thio]-N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]acetamide](/img/structure/B5381710.png)
![1-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-methoxypiperidine](/img/structure/B5381733.png)
![4-[5-(4-cinnamoyl-1-piperazinyl)-2-nitrophenyl]morpholine](/img/structure/B5381744.png)
![6-[4-(diethylamino)benzylidene]-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5381751.png)
![methyl 4,5-dimethyl-2-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5381757.png)
![N-({1-[(6-chloropyridin-3-yl)methyl]piperidin-3-yl}methyl)cyclopropanesulfonamide](/img/structure/B5381768.png)